molecular formula C14H17N3OS B2772853 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline CAS No. 890093-74-0

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline

Cat. No.: B2772853
CAS No.: 890093-74-0
M. Wt: 275.37
InChI Key: AROIUJGUYGXUOW-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is a complex organic compound with the molecular formula C13H16N3OS. It features a morpholine ring, a thiazole ring, and an aniline group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as potassium carbonate and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and thiazole rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-ylmethyl)aniline
  • 3-(Morpholin-4-ylmethyl)aniline
  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline

Uniqueness

4-[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline is unique due to the presence of both morpholine and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c15-12-3-1-11(2-4-12)14-16-13(10-19-14)9-17-5-7-18-8-6-17/h1-4,10H,5-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROIUJGUYGXUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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